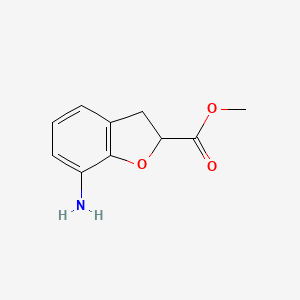

7-アミノ-2,3-ジヒドロベンゾフラン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Facile Synthesis of 2,3-Dihydrobenzofuran Derivatives

The synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues has been achieved through an innovative electrochemical process. This method involves the generation of aryl radicals and their subsequent 5-exo cyclization, followed by carboxylation of 2-allyloxybromobenzenes. Methyl 4-tert-butylbenzoate serves as an effective electron-transfer mediator in this reaction, facilitating the synthesis of these compounds .

Molecular Structure Elucidation

The molecular structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using a combination of NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction. This compound was synthesized through a two-step process beginning with 3,5-dihydroxybenzoate and involving a thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis .

Chiral Synthesis and Optical Resolution

Methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate was synthesized and its optical isomers were separated. The resolution of the carboxylic acid precursor was efficiently achieved using l-and d-menthyl esters, which were then converted to the enantiomers of the target compound. Additionally, a chiral synthesis approach was employed, yielding high optical purity through acid-catalyzed cyclization of a β-hydroxysulfide derived from optically active glycidyl phenyl sulfide. The optical resolution method proved to be more advantageous for large-scale production due to economic and operational considerations .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, the synthesis methods and molecular structure elucidation of related compounds suggest that similar analytical techniques could be applied to determine these properties. Techniques such as NMR, ESI-MS, FT-IR, and X-ray diffraction are valuable tools for characterizing the physical and chemical properties of such compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related 2,3-dihydrobenzofuran derivatives indicate that these compounds can participate in various chemical transformations. The electrochemical aryl radical generation and cyclization-carboxylation sequence, as well as the thermal cyclization and base-catalyzed hydrolysis, are key reactions that could potentially be applied to the synthesis of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate. The chiral synthesis and optical resolution techniques also highlight the potential for producing enantiomerically pure forms of these compounds .

科学的研究の応用

抗がん活性

ベンゾフラン誘導体は、顕著な抗がん活性を示してきました。 例えば、特定の置換ベンゾフランは、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がんなどのさまざまな癌細胞株に対して細胞増殖阻害効果を示しています .

リード化合物の合成

ベンゾフランベースのリード化合物の合成プロセスには、臭化エチル酢酸との処理とそれに続く還元を含むいくつかのステップが含まれ、これは潜在的な医療用途のために「7-アミノ-2,3-ジヒドロベンゾフラン-2-カルボン酸メチル」の合成に適用できる可能性があります .

分子動力学およびADMET研究

2,3-ジヒドロベンゾフランは、小分子ライブラリの設計における化学エントリーとして使用されます。 それらは、分子ドッキングおよびダイナミクスを使用して結合親和性を調査され、生物学的システムにおけるそれらの挙動を予測するためにADMET(吸収、分布、代謝、排泄、毒性)研究も実施されます .

ハロゲン化誘導体の構築

2,3-ジヒドロベンゾフランの構造におけるアリール臭化物の存在は、ハロゲン化誘導体の構築を可能にします。 これらは、従来の遷移金属触媒カップリング反応によってさらに詳細に調べることができます .

天然物の全合成

ベンゾフラン環は、天然物の全合成における重要な構成要素です。 このプロセスには、天然物の合成のための「7-アミノ-2,3-ジヒドロベンゾフラン-2-カルボン酸メチル」の合成に関連する可能性のある複雑な変換とカップリング反応が含まれます .

小分子ライブラリの設計

2,3-ジヒドロベンゾフランは、その有利な構造により、創薬やその他の科学研究アプリケーションのための小分子ライブラリの設計の基礎として役立ちます .

将来の方向性

作用機序

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives, however, are known to influence a wide array of biological and pharmacological applications .

Result of Action

Benzofuran derivatives have been reported to exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Such factors can significantly impact the effectiveness of benzofuran derivatives .

生化学分析

Biochemical Properties

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes, which can lead to the suppression of tumor growth and the inhibition of bacterial proliferation . The interactions between Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate and these biomolecules are primarily based on binding affinities and the ability to form stable complexes.

Cellular Effects

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions and metabolic activities. The compound’s impact on cellular metabolism includes the regulation of metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it can activate certain signaling pathways that promote cell death in tumor cells. These molecular interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and antibacterial activity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.

特性

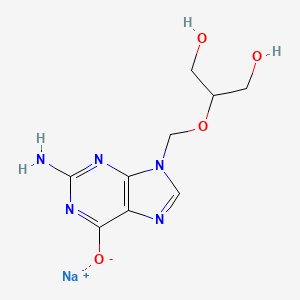

IUPAC Name |

methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRJDTPGYUJTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)